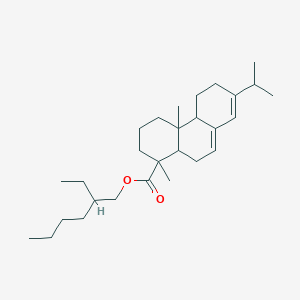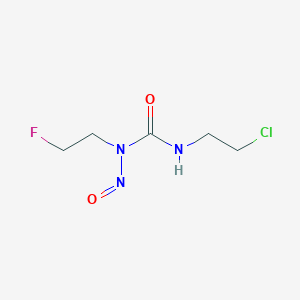
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- is a chemical compound that has been widely used in scientific research. It is a nitrosourea derivative that has been found to have anticancer properties.
Mecanismo De Acción
The mechanism of action of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the formation of DNA adducts. The compound reacts with DNA to form covalent adducts, which inhibit DNA replication and induce apoptosis in cancer cells. The formation of DNA adducts is dependent on the concentration of the compound and the duration of exposure.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been found to have both biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce apoptosis in cancer cells, and increase the production of reactive oxygen species. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been found to have neurotoxic effects and can cause damage to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied and has a well-established mechanism of action. However, the compound is highly toxic and requires careful handling. It is also difficult to synthesize and purify, which can limit its availability for lab experiments.
Direcciones Futuras
For the study of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- include the development of new analogs, the study of its potential use in combination with other chemotherapy drugs, and the investigation of its neurotoxic effects.
Métodos De Síntesis
The synthesis of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea with urea. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and brain cancer. The compound works by inhibiting DNA replication and inducing apoptosis in cancer cells. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been studied for its potential use in combination with other chemotherapy drugs.
Propiedades
Número CAS |
13908-92-4 |
|---|---|
Nombre del producto |
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- |
Fórmula molecular |
C5H9ClFN3O2 |
Peso molecular |
197.59 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
Clave InChI |
SMNFXAFXLXHKSF-UHFFFAOYSA-N |
SMILES |
C(CCl)NC(=O)N(CCF)N=O |
SMILES canónico |
C(CCl)NC(=O)N(CCF)N=O |
Otros números CAS |
13908-92-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



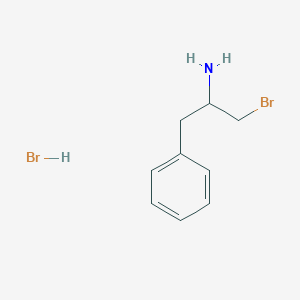
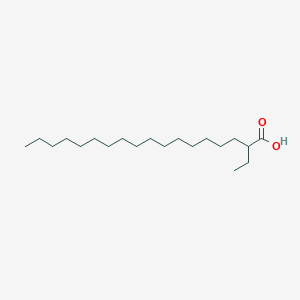
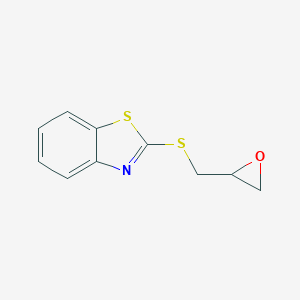
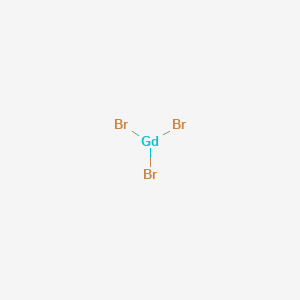
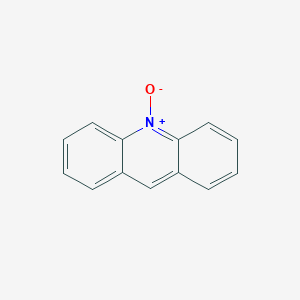
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
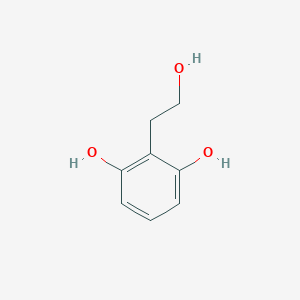

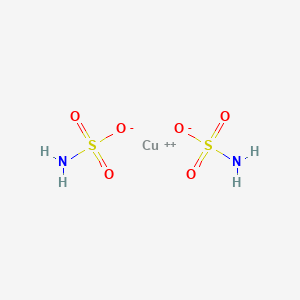
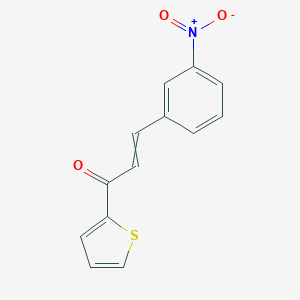
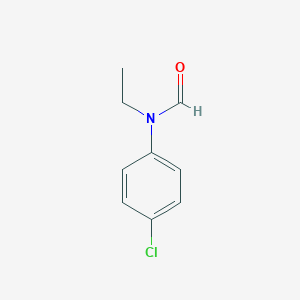
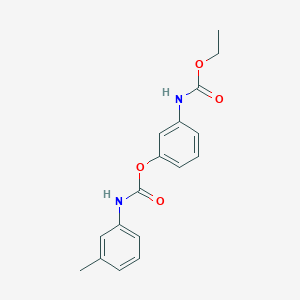
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
